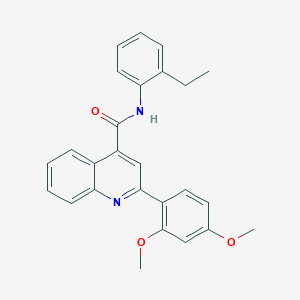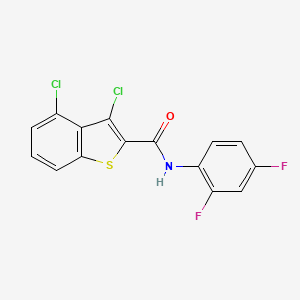![molecular formula C17H13Cl3N4O B3621546 N-(3-chlorophenyl)-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B3621546.png)
N-(3-chlorophenyl)-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]urea
概要
説明
N-(3-chlorophenyl)-N’-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]urea is a synthetic organic compound characterized by its unique structure, which includes a urea linkage between a chlorinated phenyl ring and a dichlorobenzyl-substituted pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution with Dichlorobenzyl Group: The pyrazole ring is then reacted with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the dichlorobenzyl group.
Urea Formation: The final step involves the reaction of the substituted pyrazole with 3-chloroaniline and a suitable isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(3-chlorophenyl)-N’-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the urea linkage or other functional groups.
Substitution: The chlorinated aromatic rings can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, N-(3-chlorophenyl)-N’-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industrial applications, this compound may be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity.
作用機序
The mechanism of action of N-(3-chlorophenyl)-N’-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated aromatic rings and the urea linkage may allow it to bind to active sites or allosteric sites on proteins, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
N-(3-chlorophenyl)-N’-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]urea: A similar compound with a different substitution pattern on the pyrazole ring.
N-(3-chlorophenyl)-N’-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]urea: Another analog with a different chlorination pattern on the benzyl group.
Uniqueness
N-(3-chlorophenyl)-N’-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]urea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N4O/c18-11-3-1-4-12(7-11)22-17(25)23-13-8-21-24(9-13)10-14-15(19)5-2-6-16(14)20/h1-9H,10H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIYJEBWTORNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxyphenyl)-2-{[4-(3-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3621475.png)
![3-(2,6-dichlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide](/img/structure/B3621480.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3621494.png)
![N,N'-bis(3-methylbutyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B3621502.png)
![N,N'-[1,4-phenylenebis(methylene)]bis(4-fluorobenzenesulfonamide)](/img/structure/B3621510.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide](/img/structure/B3621512.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide](/img/structure/B3621519.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3621521.png)
![(5E)-5-{[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3621532.png)

![1-(3-chlorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B3621541.png)
![3-(4-METHOXYPHENYL)-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]PROPANAMIDE](/img/structure/B3621552.png)
![4-methoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3621562.png)
